Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate
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Overview
Description
Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate is a complex organic compound that features a tert-butyl group, a brominated chromanone moiety, and a piperidine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate typically involves multiple steps, starting with the preparation of the chromanone core. This can be achieved through a series of reactions including bromination, cyclization, and oxidation. The piperidine moiety is then introduced via nucleophilic substitution reactions, and the tert-butyl group is added through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate can undergo various types of chemical reactions, including:
Oxidation: The chromanone moiety can be further oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The brominated chromanone moiety may interact with enzymes or receptors, while the piperidine group could influence the compound’s binding affinity and specificity. The tert-butyl group may also play a role in modulating the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 4-(4-Oxochroman-2-Yl)Piperidine-1-Carboxylate: Lacks the bromine atom, which may affect its reactivity and binding properties.
Tert-Butyl 4-(7-Chloro-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate: Contains a chlorine atom instead of bromine, which could influence its chemical behavior and biological activity.
Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Morpholine-1-Carboxylate: Features a morpholine ring instead of piperidine, potentially altering its pharmacological profile.
Uniqueness
Tert-Butyl 4-(7-Bromo-4-Oxochroman-2-Yl)Piperidine-1-Carboxylate is unique due to the combination of its brominated chromanone moiety and piperidine carboxylate group. This structural arrangement provides a distinct set of chemical and biological properties that can be leveraged for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(7-bromo-4-oxo-2,3-dihydrochromen-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO4/c1-19(2,3)25-18(23)21-8-6-12(7-9-21)16-11-15(22)14-5-4-13(20)10-17(14)24-16/h4-5,10,12,16H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJZLADICMHJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC(=O)C3=C(O2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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